N-Methyl-N-(4-nitrophenyl)octanamide
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Overview
Description
N-Methyl-N-(4-nitrophenyl)octanamide is an organic compound characterized by the presence of a nitrophenyl group attached to an octanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(4-nitrophenyl)octanamide can be synthesized through a multi-step process involving the reaction of octanoyl chloride with N-methyl-4-nitroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent product quality. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-nitrophenyl)octanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-Methyl-N-(4-aminophenyl)octanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Octanoic acid and N-methyl-4-nitroaniline.
Scientific Research Applications
N-Methyl-N-(4-nitrophenyl)octanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-nitrophenyl)octanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amide bond provides stability to the molecule. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octanamide: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
N-Methyl-N-(4-aminophenyl)octanamide: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological properties.
Uniqueness
N-Methyl-N-(4-nitrophenyl)octanamide is unique due to the presence of both a nitrophenyl group and an octanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
67522-14-9 |
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Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-methyl-N-(4-nitrophenyl)octanamide |
InChI |
InChI=1S/C15H22N2O3/c1-3-4-5-6-7-8-15(18)16(2)13-9-11-14(12-10-13)17(19)20/h9-12H,3-8H2,1-2H3 |
InChI Key |
GVZQSHYXIICJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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